Enhanced Lipophilicity vs. n-Butyl Analog
The calculated XlogP for 5-(sec-butylthio)-1,3,4-thiadiazole-2-thiol is 3.2, compared to 3.1 for the linear n-butyl analog (5-(butylthio)-1,3,4-thiadiazole-2-thiol, CAS 56492-83-2) . This increment of +0.1 log unit indicates slightly higher lipophilicity for the branched isomer, which may translate into stronger hydrophobic interactions with mineral surfaces or biological membranes. The topological polar surface area (tPSA) is identical for both compounds at 107 Ų.
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.2 |
| Comparator Or Baseline | 5-(butylthio)-1,3,4-thiadiazole-2-thiol (n-butyl analog): XlogP = 3.1 |
| Quantified Difference | ΔXlogP = +0.1 (sec-butyl more lipophilic) |
| Conditions | Calculated values from chemical databases (Chem960); both compounds assessed under identical computational methodology |
Why This Matters
Higher lipophilicity can enhance adsorption density on hydrophobic mineral surfaces, potentially improving collector efficiency in flotation or altering partitioning in biphasic reaction systems.
